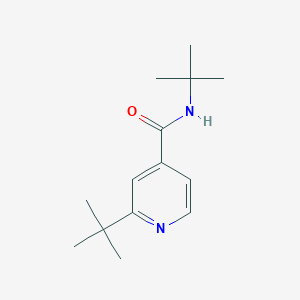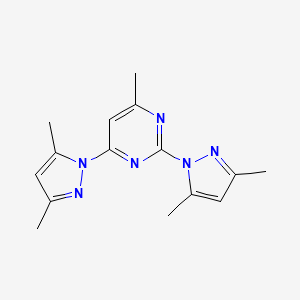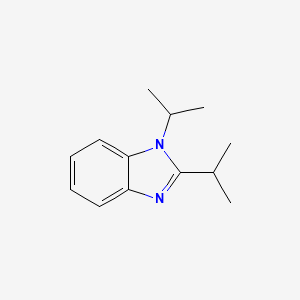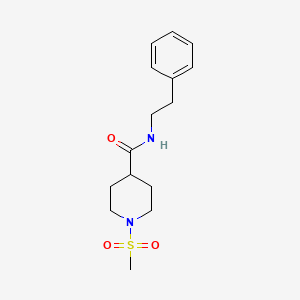![molecular formula C17H19F2N3S B5695082 N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea, commonly known as DEAPT, is a thiourea-based molecule that has been widely used in scientific research. DEAPT is a potent inhibitor of the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.
Mécanisme D'action
DEAPT inhibits the Notch signaling pathway by binding to the intracellular domain of Notch receptors, preventing their cleavage and subsequent activation. This leads to a decrease in downstream signaling events, including the expression of Notch target genes.
Biochemical and Physiological Effects:
DEAPT has been shown to have a range of biochemical and physiological effects. In cancer cells, DEAPT inhibits cell proliferation and induces apoptosis. In neural stem cells, DEAPT promotes differentiation and inhibits self-renewal. In endothelial cells, DEAPT inhibits angiogenesis and migration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DEAPT is its specificity for the Notch signaling pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. However, DEAPT has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, DEAPT has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for DEAPT research. One area of interest is the development of DEAPT derivatives with improved solubility and specificity. Another area of interest is the use of DEAPT in combination with other drugs to enhance its therapeutic potential. Finally, DEAPT could be used as a tool to study the role of the Notch pathway in various diseases, including cancer and neurodegenerative disorders.
Conclusion:
DEAPT is a thiourea-based molecule that has been widely used in scientific research as a tool to study the Notch signaling pathway. DEAPT has a range of biochemical and physiological effects and has shown promise as a therapeutic agent in various diseases. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
DEAPT can be synthesized by reacting 4-(diethylamino)aniline with 2,4-difluorobenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields DEAPT as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
DEAPT has been extensively used in scientific research as a tool to study the Notch signaling pathway. The Notch pathway is involved in various cellular processes, including embryonic development, tissue homeostasis, and immune system function. Dysregulation of Notch signaling has been implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(2,4-difluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3S/c1-3-22(4-2)14-8-6-13(7-9-14)20-17(23)21-16-10-5-12(18)11-15(16)19/h5-11H,3-4H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOJTHKOYDSXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)

![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)




![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)

![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)